molecular formula C7H9F9O3Si B15437016 Trimethoxy(nonafluorobutyl)silane CAS No. 84464-03-9

Trimethoxy(nonafluorobutyl)silane

Cat. No.: B15437016
CAS No.: 84464-03-9
M. Wt: 340.21 g/mol
InChI Key: MGIWNQANCAZFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethoxy(nonafluorobutyl)silane (CAS 84464-03-9 ) is a fluorinated silane coupling agent of significant interest in materials science for developing high-performance hydrophobic surfaces. As a member of the fluoroalkyl trimethoxysilane (FATMS) family, it features a nonafluorobutyl chain that provides low surface energy and three methoxy groups that enable reactive anchoring to various substrates and polymer matrices . Its primary research value lies in the fabrication of hydrophobic and easy-to-clean coatings. Studies on similar FATMS compounds demonstrate that they can be chemically bonded to polymer systems, such as 2K polyurethane clearcoats, to impart enhanced water repellency (contact angles over 100°) while maintaining high transparency and gloss—a critical combination for optical applications . The mechanism involves the migration of the low-surface-energy fluoroalkyl moiety to the coating-air interface, while the hydrolytically sensitive methoxy groups react with hydroxyl groups in the resin, forming stable Si-O-C bonds that improve the durability of the hydrophobic effect . Researchers utilize this compound as a key intermediate to modify surfaces and nanoparticles, and as a functional additive to confer oil, water, and dirt resistance to coatings, textiles, and adhesives. Specific applications are explored in the development of coatings with anti-icing and dirt pick-up resistance properties . This product is intended for laboratory research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84464-03-9

Molecular Formula

C7H9F9O3Si

Molecular Weight

340.21 g/mol

IUPAC Name

trimethoxy(1,1,2,2,3,3,4,4,4-nonafluorobutyl)silane

InChI

InChI=1S/C7H9F9O3Si/c1-17-20(18-2,19-3)7(15,16)5(10,11)4(8,9)6(12,13)14/h1-3H3

InChI Key

MGIWNQANCAZFGJ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(OC)OC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for Trimethoxy Nonafluorobutyl Silane and Analogues

Direct Synthesis Routes for Fluorinated Organosilanes

Direct methods for the synthesis of fluorinated organosilanes primarily involve the formation of a stable Si-C bond between a silicon-containing precursor and a fluorinated alkyl or aryl chain. Hydrosilylation is the most prominent of these routes, but other strategies have also been developed to achieve this transformation.

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, stands as one of the most atom-economical and widely used methods for synthesizing organosilanes. organic-chemistry.orgrsc.org The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Karstedt's catalyst being historically significant and highly active. acs.orgresearchgate.netacs.org The general scheme involves the reaction of a perfluoroalkyl-substituted alkene with an alkoxysilane, such as trimethoxysilane (B1233946).

The choice of catalyst and reaction conditions can dramatically influence the outcome. For instance, studies on the hydrosilylation of hydrofluoroolefins (HFOs) have shown that platinum, rhodium, and palladium complexes can all catalyze the reaction, but with varying degrees of success and sometimes leading to different products. researchgate.net Nickel-pincer complexes have also been developed for the hydrosilylation of alkenes, offering high Markovnikov selectivity under mild conditions. researchgate.net Furthermore, earth-abundant metal catalysts, such as those based on magnesium, have been shown to catalyze the hydrosilylation of alkenes, with regioselectivity being dependent on the nature of the alkene substrate (aromatic vs. aliphatic). rsc.org

Catalyst TypeSubstrate ExampleKey FindingsReference(s)
Platinum (Karstedt's)Internal OlefinsCoordination strength of the olefin is critical for reaction kinetics; rate-limiting step is olefin insertion into the Pt-H bond. acs.orgresearchgate.net
PalladiumHexafluorobuteneHigh yield of hydrosilylation product. researchgate.net
Nickel-Pincer ComplexStyrene DerivativesHigh Markovnikov selectivity; compatible with a wide range of functional groups. researchgate.net
Magnesium ComplexAromatic AlkenesBranched Markovnikov products are formed with high regioselectivity. rsc.org
Magnesium ComplexAliphatic AlkenesLinear anti-Markovnikov products are formed in moderate yields. rsc.org

This table provides a summary of findings from different catalytic systems used in hydrosilylation.

The reactivity in hydrosilylation is also affected by the substituents on the silicon atom. The presence of electron-withdrawing groups on the silane (B1218182) can increase the rate of addition to olefins. bohrium.com

While hydrosilylation is prevalent, other chemical strategies have been explored for the formation of Si-C bonds with fluorinated groups, bypassing the need for an unsaturated precursor.

One significant alternative involves the use of Grignard reagents . Perfluoroalkyl Grignard reagents (RfMgX) can be prepared and subsequently reacted with silicon halides, such as trimethylchlorosilane (Me3SiCl) or tetrachlorosilane (B154696) (SiCl4), to form the desired Si-C bond. researchgate.netuwi.edu This method is versatile and allows for the introduction of various perfluoroalkyl chains onto a silicon center. For example, the reaction of (chloroalkyl)trialkoxysilanes via a Grignard reaction has been used to synthesize polycarbosilanes. researchgate.net

Radical addition represents another important pathway. The addition of perfluoroalkyl radicals, generated from perfluoroalkyl iodides, to alkenes can be mediated by silyl (B83357) radicals from reagents like tris(trimethylsilyl)silane. organic-chemistry.org This process allows for the formation of a perfluoroalkyl-substituted alkane, which can then be further functionalized. A two-step process involving the radical addition of a silane to an alkene, followed by oxidation, can lead to anti-Markovnikov hydration products. organic-chemistry.org The initiation of these radical reactions can be achieved thermally or through chemical initiators. organic-chemistry.orgrsc.org

The use of acylsilanes in synthesizing organofluorine compounds provides another distinct route. For instance, the reaction of non-fluorinated acylsilanes with perfluoroorganometallic reagents has been reported, leading to the formation of fluorinated alcohol products. snnu.edu.cn

Precursor Chemistry and Reagent Optimization

The efficiency, properties, and environmental impact of the final fluorinated silane product are heavily dependent on the starting materials. Significant research has been dedicated to designing novel precursors and optimizing reagent choices.

In response to environmental concerns regarding long-chain perfluoroalkyl substances like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), there has been a drive to develop novel fluorinated precursors. One approach involves creating fluorine-containing silane compounds that are free from perfluoroalkyl groups of eight or more carbons. google.com This includes the design of molecules with nitrogen-containing perfluoroalkyl groups or perfluorinated heterocyclic rings. google.com

Another area of development is the synthesis of highly heat-resistant fluorinated silane coupling agents. For example, novel silanes incorporating a biphenyl (B1667301) structure have been synthesized. The synthesis involves a multi-step process starting from the reaction of 4-acetyl-4′-bromobiphenyl with a perfluoroalkyl iodide, followed by reduction, conversion to an olefin, and finally, hydrosilylation with tetramethoxysilane. researchgate.net

The general synthetic pathway for these novel precursors often involves building a complex organic molecule containing the desired fluorinated segment first, and then introducing the silyl group, typically via hydrosilylation of a terminal double bond. researchgate.netmdpi.com

The alkoxy groups (e.g., methoxy (B1213986), ethoxy) on the silane precursor play a crucial role in the synthesis and subsequent application of the fluorinated organosilane. The nature of the alkoxy group directly impacts the reactivity of the silane, particularly its rate of hydrolysis. shinetsusilicone-global.com

Generally, methoxy groups (-OCH₃) are more reactive and hydrolyze faster than ethoxy groups (-OC₂H₅). shinetsusilicone-global.com This difference in hydrolytic activity affects not only the application of the silane as a coupling agent but also the synthesis process itself. During synthesis and purification, the higher reactivity of methoxysilanes means that greater care must be taken to exclude moisture to prevent premature hydrolysis and self-condensation. mdpi.com

The choice of alkoxy group also determines the alcohol byproduct generated during hydrolysis: methanol (B129727) is produced from methoxysilanes, while ethanol (B145695) is produced from ethoxysilanes. shinetsusilicone-global.com This can be a significant consideration in applications where the release of methanol is a concern.

ConditionReactivity Order of Alkoxy Groups
AcidicDimethoxy > Trimethoxy > Diethoxy > Triethoxy
BasicTrimethoxy > Dimethoxy > Triethoxy > Diethoxy

This table summarizes the relative hydrolysis speed of methoxy and ethoxy silyl groups under different pH conditions, based on data from Shin-Etsu Silicone. shinetsusilicone-global.com

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and designing new catalysts. For the synthesis of fluorinated organosilanes, mechanistic studies have largely focused on the dominant hydrosilylation pathway.

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . mdpi.com It involves several key steps:

Oxidative addition of the hydrosilane (R₃SiH) to the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.

Coordination of the alkene's double bond to the platinum center.

Migratory insertion of the coordinated alkene into the platinum-hydride (Pt-H) bond. This step is often considered the rate-determining step. acs.orgresearchgate.net

Reductive elimination of the final alkylsilane product, regenerating the platinum(0) catalyst. mdpi.com

While the Chalk-Harrod mechanism provides a solid framework, further studies have revealed more intricate details. For example, the coordination strength of the olefin has a decisive effect on the reaction kinetics. acs.orgacs.org Side reactions, such as the isomerization of terminal alkenes, can also occur. mdpi.com

Alternative mechanisms have also been proposed, particularly for different catalytic systems. For reactions catalyzed by main group Lewis acids, a mechanism involving the formation of a frustrated Lewis pair (FLP) between the silane and the catalyst has been suggested. rsc.org In radical-mediated hydrosilylation, the reaction proceeds through a radical chain mechanism, which results in anti-Markovnikov addition. organic-chemistry.orgresearchgate.net Computational studies, often using density functional theory (DFT), have become invaluable for elucidating transition states, reaction energy profiles, and the influence of ligands on the catalytic cycle. rsc.org

Catalytic Systems in Perfluoroalkyl Silane Synthesis

The synthesis of trimethoxy(nonafluorobutyl)silane and its analogues predominantly relies on the hydrosilylation of a corresponding perfluoroalkylethylene, in this case, 1H,1H,2H-perfluoro-1-hexene, with trimethoxysilane. This addition reaction of a Si-H bond across a C=C double bond is most commonly facilitated by transition metal catalysts. sci-hub.box

Platinum complexes are the most widely investigated and applied catalysts for this transformation due to their high efficiency. sci-hub.box Speier's catalyst (H₂PtCl₆·6H₂O) and Karstedt's catalyst are benchmark systems in this field. sci-hub.box Research has also demonstrated the effectiveness of other transition metals. For instance, rhodium complexes, such as Wilkinson's catalyst ((Ph₃P)₃RhCl), and palladium complexes like (Ph₃P)₂PdCl₂ have been successfully used, sometimes offering different selectivity compared to platinum. sci-hub.box In the hydrosilylation of certain hydrofluoroolefins, palladium catalysts have been shown to favor the formation of α-adducts, whereas platinum and rhodium catalysts primarily yield β-adducts. sci-hub.box

Ruthenium catalysts, specifically RuCl₃·3H₂O, have been effectively used for the solvent-free synthesis of similar compounds like 1H,1H,2H,2H-perfluorooctyltrimethoxysilane. researchgate.net The catalytic activity is attributed to the Ru³⁺ active center, which, in synergy with the electronegative chloride ions, activates the Si-H bond in the silane, thereby promoting the reaction. researchgate.net

Beyond traditional transition metal catalysis, alternative methods have been explored. These include processes initiated by UV photoirradiation or radical initiators. sci-hub.box While viable, these methods may result in more complex product mixtures. sci-hub.box Additionally, supported catalytic systems, where the active catalyst is immobilized on a solid support like mesoporous silica (B1680970), are gaining attention. nih.gov These systems offer the advantage of easier catalyst removal from the reaction mixture and can enhance catalyst stability and activity. researchgate.netnih.gov

Table 1: Overview of Catalytic Systems for Perfluoroalkyl Silane Synthesis

Catalyst Type Specific Example(s) Key Characteristics
Platinum Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst High efficiency, commonly used, typically yields β-adducts. sci-hub.box
Rhodium Wilkinson's Catalyst ((Ph₃P)₃RhCl) Effective catalyst, can lead to side reactions like hydrodefluorination. sci-hub.box
Palladium (Ph₃P)₂PdCl₂ Can exhibit different selectivity, favoring α-adduct formation in some cases. sci-hub.box
Ruthenium RuCl₃·3H₂O Active for solvent-free synthesis, promotes Si-H bond activation. researchgate.net
Supported Catalysts Platinum or other metals on silica Facilitates catalyst separation and can improve stability and yield. researchgate.netnih.gov
Initiator-based UV Photoirradiation, Radical Initiators Alternative to metal catalysis, may produce complex mixtures. sci-hub.box

Kinetic and Thermodynamic Aspects of this compound Formation

The formation of this compound via hydrosilylation is a thermodynamically favorable exothermic reaction. The kinetics of this process, however, are highly dependent on several key reaction parameters, which must be carefully optimized to maximize yield and purity.

Key Influencing Factors:

Catalyst and Concentration: The choice of catalyst is paramount. The reaction rate generally increases with catalyst loading, but an optimal concentration exists beyond which side reactions may increase or the rate enhancement becomes negligible. For the synthesis of a related compound using a RuCl₃·3H₂O catalyst, a specific molar ratio of catalyst to silane was found to be optimal. researchgate.net

Temperature: Reaction rates are sensitive to temperature. An increase in temperature typically accelerates the reaction. For example, studies on thermal reactions of trichlorosilane (B8805176) showed that the hydrosilylation rate increased as the temperature was raised. researchgate.net However, excessively high temperatures can lead to catalyst decomposition, byproduct formation, and in the case of volatile reactants, significant pressure buildup in closed systems. An optimal temperature of 80°C was identified for the RuCl₃-catalyzed synthesis of a similar perfluoroalkylsilane. researchgate.net

Reactant Stoichiometry: The molar ratio of the reactants (perfluoroalkylethylene and trimethoxysilane) significantly impacts the reaction outcome. Using a slight excess of the silane is common practice to ensure complete conversion of the more expensive fluoroalkene. In one study, a feed ratio of 1.2 moles of trimethoxysilane per mole of the fluoroalkene was determined to be part of the optimized conditions. researchgate.net

Reaction Time: The duration of the reaction is critical for achieving high conversion. Kinetic monitoring is essential to determine the point at which the reaction has reached completion. An optimized reaction time of 4 hours was reported for a specific ruthenium-catalyzed system. researchgate.net

Solvent: While many hydrosilylation reactions are performed neat (solvent-free) to maximize reactant concentration, the choice of solvent can be important. researchgate.net Solvents must be dry and inert to avoid side reactions, such as the hydrolysis of the trimethoxysilane. frontiersin.org

The hydrolysis and subsequent self-condensation of alkoxysilanes are competing side reactions that can be influenced by trace amounts of water, especially under acidic or basic conditions. researchgate.net Kinetic studies on various alkoxysilanes show that the rate of these side reactions depends on the specific structure of the silane. researchgate.net Therefore, maintaining anhydrous conditions is crucial for maximizing the yield of the desired this compound.

Purification and Isolation Techniques in Academic Synthesis Research

Following the synthesis, a multi-step purification and isolation procedure is essential to obtain this compound of high purity, free from residual catalyst, unreacted starting materials, and any byproducts.

The initial step often involves the removal of the catalyst. If a heterogeneous or supported catalyst is used, this can be achieved by simple filtration . dtic.mil For homogeneous catalysts, removal may be more complex and occur during subsequent purification steps.

Distillation is a primary technique for purifying volatile liquid products like this compound. Given the high boiling points of many fluorinated compounds and the thermal sensitivity of the catalyst and product, vacuum distillation is the preferred method. This allows the compound to be distilled at a lower temperature, minimizing the risk of thermal decomposition.

Chromatography is a powerful tool for achieving high purity. jocpr.comresearchgate.net

Column Chromatography: The crude product can be passed through a column packed with a stationary phase, most commonly silica gel. A carefully selected solvent system (eluent) is used to move the components through the column at different rates, allowing for their separation. researchgate.net

High-Performance Liquid Chromatography (HPLC): For analytical quantification or small-scale preparative work, HPLC offers superior separation efficiency and resolution. jocpr.comresearchgate.net

Recrystallization is another fundamental purification technique, though it is more applicable if the product is a solid at room temperature or can be solidified at low temperatures. researchgate.net The principle involves dissolving the impure compound in a hot solvent and allowing it to slowly cool. The desired compound crystallizes out, leaving impurities behind in the solution. researchgate.netijddr.in The crystals are then collected by vacuum filtration. researchgate.net

In some cases, a preliminary liquid-liquid extraction or washing step might be employed to remove specific impurities before the main purification process. For instance, washing the crude reaction mixture with a specific solvent can help remove certain byproducts or unreacted starting materials. Throughout the purification process, especially when handling moisture-sensitive compounds like trimethoxysilanes, it is critical to use dry solvents and potentially perform manipulations under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques to prevent hydrolysis. frontiersin.orgdtic.mil

Hydrolysis and Condensation Mechanisms in Hybrid Material Systems

Sol-Gel Processing of Trimethoxy(nonafluorobutyl)silane

Sol-gel processing of this compound involves the transition of a solution (sol) of silane (B1218182) precursors into a solid, integrated network (gel). This process is initiated by the hydrolysis of the methoxy (B1213986) groups, followed by the condensation of the resulting silanol (B1196071) intermediates.

The rate of hydrolysis of this compound is critically dependent on the presence and nature of catalysts, which are typically acidic or basic. osti.gov The highly electronegative nonafluorobutyl group exerts a strong electron-withdrawing inductive effect on the silicon atom. This effect is crucial in determining the kinetics of the hydrolysis reaction.

The electron-withdrawing nature of the fluoroalkyl chain in this compound is expected to make the silicon center more electrophilic, potentially influencing the rate of nucleophilic attack by water compared to non-fluorinated analogues. nih.govnih.gov The choice of catalyst, whether an acid like HCl or a base like NaOH, therefore, provides a critical control parameter for tuning the speed at which the reactive silanol species are generated. osti.gov

Table 1: Influence of pH on Hydrolysis and Condensation of an Analogous Fluorosilane (3,3,3-trifluoropropyl trimethoxy silane)

pHRelative Hydrolysis RateRelative Condensation RateObservation
1.7FastestSlower than at pH 2.0Rapid hydrolysis, followed by condensation.
2.0Slower than at pH 1.7Faster than at pH 1.7Delayed hydrolysis onset compared to pH 1.7. nih.gov
3.0Slower than at pH 2.0Slower than at pH 4.0Further delay in hydrolysis. nih.gov
4.0SlowestFaster than at pH 3.0Significantly delayed hydrolysis and increased stability of the hydrolyzed intermediate. nih.gov
Data derived from studies on 3,3,3-trifluoropropyl trimethoxy silane, an analogue to this compound.nih.gov

Following hydrolysis, the generated silanol (Si-OH) groups undergo condensation reactions to form siloxane (Si-O-Si) bonds, which constitute the backbone of the resulting organosilicate network. csic.es This process can occur through two primary pathways: water-producing condensation (between two silanol groups) or alcohol-producing condensation (between a silanol group and a methoxy group).

The structure of the final material is heavily influenced by the relative rates of hydrolysis and condensation. The bulky and highly hydrophobic nonafluorobutyl group can introduce significant steric hindrance, which may slow the condensation process and favor the formation of more open, porous network structures or even discrete polyhedral oligosilsesquioxanes under specific conditions. osti.govmdpi.com

The condensation rate is also highly sensitive to pH. For the analogous 3,3,3-trifluoropropyl trimethoxy silane, the condensation rate is faster at pH 2 than at pH 1.7, and faster at pH 4.0 than at pH 3.0. nih.gov This complex relationship is tied to the isoelectric point of the silanol species, which is influenced by the electron-withdrawing fluoroalkyl group. The condensation reactions lead to the formation of linear or cyclic oligomers initially, which then cross-link to form a three-dimensional gel network. csic.es The final architecture of this network dictates the mechanical and chemical properties of the organosilicate material.

Both water concentration and pH are master variables in the sol-gel processing of this compound. Water is a necessary reactant for hydrolysis, and its concentration can influence the extent and rate of this initial step. researchgate.netresearchgate.net An adequate amount of water is crucial for the hydrolysis of the methoxy groups to proceed efficiently. researchgate.net Insufficient water can lead to incomplete hydrolysis, leaving unreacted methoxy groups within the final network, which can affect the material's properties. Conversely, a large excess of water can, for some silane systems, favor self-condensation events over surface grafting. researchgate.net

The pH of the solution governs the catalytic activity for both hydrolysis and condensation and affects the stability of the intermediate silanol species. researchgate.netut.ac.ir Generally, hydrolysis is fastest at very low or high pH values and slowest around a neutral pH of 7. researchgate.net In contrast, the condensation reaction rate is typically minimal around a pH of 4. researchgate.net The distinct pH dependencies of these two reactions allow for the targeted control of the sol-gel process. For example, conducting hydrolysis under acidic conditions can enhance the formation of hydrolyzed silanols while slowing down the subsequent condensation reactions, allowing for a more controlled network formation. researchgate.netresearchgate.net The specific electronic effects of the nonafluorobutyl group will shift these pH-dependent minima and maxima, requiring precise control of pH to achieve desired material outcomes. nih.gov

Covalent Grafting and Surface Immobilization Research

The ability of this compound to form stable, covalent bonds with various surfaces is key to its use in surface modification. This process transforms the properties of a substrate, often imparting hydrophobicity, oleophobicity, and chemical resistance.

The immobilization of this compound onto a substrate is a multi-step process that culminates in chemisorption, the formation of strong, covalent chemical bonds. The process typically begins with the hydrolysis of the silane's methoxy groups in the presence of trace surface water or water in the deposition solution, forming reactive silanols.

The covalent attachment of this compound to hydroxylated surfaces, such as silica (B1680970), glass, and many metal oxides, is the most common and well-studied immobilization strategy. dtic.mil These surfaces are characterized by the presence of hydroxyl (-OH) groups.

The reaction proceeds via the condensation of the hydrolyzed silanol groups (Si-OH) of the silane with the hydroxyl groups on the substrate surface (Substrate-OH). dtic.mil This condensation reaction releases a molecule of water and forms a highly stable, covalent Si-O-Substrate linkage. As this compound has three hydrolyzable methoxy groups, it can form up to three such bonds with the surface or with adjacent silane molecules. This multi-point attachment leads to a robustly anchored monolayer. Furthermore, lateral condensation between adjacent hydrolyzed silane molecules can occur, forming a cross-linked polysiloxane network on the surface, which enhances the durability and barrier properties of the resulting coating. researchgate.net

Multi-layer Formation and Self-Assembled Monolayers (SAMs) Studies

The controlled deposition of this compound onto a substrate can lead to the formation of highly organized thin films, ranging from a single molecular layer (a self-assembled monolayer or SAM) to more complex multi-layered structures. The formation of these structures is a spontaneous process driven by the chemical affinity of the silanol groups for the substrate and the intermolecular interactions between the nonafluorobutyl chains.

A self-assembled monolayer is formed when the hydrolyzed silane molecules organize themselves into a densely packed, ordered layer on a substrate. reddit.commpg.de The process typically involves the immersion of a substrate with a hydroxylated surface (like glass, silicon wafers, or certain metal oxides) into a dilute solution of the silane. reddit.commpg.de The silanol groups of the this compound react with the surface hydroxyl groups, forming strong covalent Si-O-Substrate bonds. mpg.de The long nonafluorobutyl chains then orient themselves away from the surface, creating a new surface with low energy, which imparts properties like hydrophobicity and oleophobicity.

The quality and structure of the resulting SAM are highly dependent on the reaction conditions, including the cleanliness of the substrate, the concentration of the silane solution, the solvent used, and the reaction time and temperature. reddit.comarxiv.org The use of anhydrous solvents is often preferred to control the hydrolysis and prevent premature aggregation of the silane in the solution, which could lead to a disordered film. reddit.com

Table 1: Characterization of Silane Films

Characterization TechniqueInformation Obtained
EllipsometryFilm thickness and refractive index.
Atomic Force Microscopy (AFM)Surface topography, roughness, and morphology. arxiv.org
Contact Angle GoniometrySurface energy, hydrophobicity, and oleophobicity.
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical states of the surface. diva-portal.orgsurrey.ac.ukresearchgate.netnih.gov
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)Molecular information and chemical imaging of the surface. diva-portal.orgsurrey.ac.ukresearchgate.netnih.gov

Interfacial Reaction Dynamics and Adhesion Mechanisms

The effectiveness of this compound as a surface modification agent is critically dependent on the chemical reactions that occur at the interface between the silane and the substrate. The formation of a strong and durable bond is essential for the long-term performance of the coating.

The primary adhesion mechanism for this compound on hydroxylated surfaces is the formation of covalent bonds. As discussed, the hydrolyzed silane molecules, with their reactive silanol groups, form strong Si-O-Substrate bonds with the hydroxyl groups present on the surface of materials like glass, silicon, and many metal oxides (e.g., aluminum oxide, steel). mpg.desurrey.ac.uk This covalent linkage provides a robust anchor for the fluorinated film to the substrate.

The dynamics of these interfacial reactions can be studied using various surface-sensitive analytical techniques. X-ray Photoelectron Spectroscopy (XPS) can be used to identify the chemical bonds formed at the interface, confirming the presence of Si-O-Substrate linkages. diva-portal.orgsurrey.ac.uk Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can provide detailed molecular information about the interface, helping to elucidate the structure of the adsorbed silane layer and identify any byproducts or contaminants. diva-portal.orgsurrey.ac.uk

Applications in Advanced Materials Research and Engineering

Design and Fabrication of Superhydrophobic and Oleophobic Surfaces

The primary application of Trimethoxy(nonafluorobutyl)silane lies in its ability to drastically reduce surface energy, a critical factor in creating surfaces that repel both water (hydrophobicity) and oils (oleophobicity). The mechanism involves the hydrolysis of the trimethoxy groups in the presence of moisture, which form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups on a substrate's surface (like glass, metal, or masonry) and cross-link with each other, forming a stable, covalently bonded siloxane (Si-O-Si) network. cymitquimica.comsilfluosilicone.com The outward-facing, fluorinated nonafluorobutyl chains create a dense, low-energy layer that minimizes intermolecular forces with liquids, leading to high contact angles and low sliding angles.

This compound is used as a key ingredient in the formulation of waterproof and oil-proof treatment agents. silfluosilicone.com These coatings are designed for application on a wide array of materials, including masonry, metal, wood, and even cultural relics, to provide a protective barrier against environmental degradation. silfluosilicone.com The fluorinated nature of the compound is crucial for imparting high levels of both hydrophobicity and oleophobicity. cymitquimica.com

In the textile industry, it serves as a finishing agent for natural fibers such as cotton, wool, and leather. silfluosilicone.com By treating these materials, their inherent water-holding capacity is significantly reduced, and they gain enhanced stain resistance and water repellency. silfluosilicone.com The durability of these coatings is augmented by the strong covalent bonds formed between the silane (B1218182) and the substrate. cymitquimica.com

Table 1: Reported Applications in Repellent Coatings

Application Area Substrate Examples Desired Property
Protective Coatings Masonry, Metal, Wood, Cultural Relics Waterproofing, Oil-proofing, Anti-fouling
Textile Finishing Cotton, Wool, Leather Water Repellency, Stain Resistance

The superhydrophobic characteristics imparted by this compound are fundamental to the development of self-cleaning surfaces. On a surface treated with this silane, water droplets tend to form nearly perfect spheres with very high contact angles. This leads to a low sliding angle, allowing the droplets to easily roll off, even on a slight incline. As the droplets move, they pick up and carry away dust, dirt, and other particulates, mimicking the "Lotus effect" seen in nature. This property is highly sought after for applications such as solar panels, architectural glass, and exterior coatings, where maintaining cleanliness is crucial for performance and aesthetics. Patents related to self-cleaning surfaces often list fluoroalkylsilanes, including those with similar structures to this compound, as key components for creating the necessary water-repellent nanoscopic topography. google.com

The anti-wetting capability of surfaces modified with this compound extends beyond water to include a wide range of liquids, including oils and organic solvents. cymitquimica.com This is because the perfluoroalkyl chain has exceptionally low surface energy, lower than that of hydrocarbons, making it difficult for even low-surface-tension liquids to spread across the surface. Research in this area focuses on creating superamphiphobic surfaces, which are repellent to nearly all liquids. This is critical for applications requiring resistance to a broad spectrum of potential contaminants or for managing the interaction between different liquid phases in microfluidic devices.

Functional Coatings for Enhanced Material Performance

The core of this compound's functionality is its ability to create a surface with extremely low energy. The presence of nine fluorine atoms in the alkyl chain results in a surface that has very weak interactions with its surroundings. The surface energy of a material dictates how liquids behave upon contact with it. Surfaces with critical surface tensions below 20 mN/m are typically both hydrophobic and oleophobic. chemicalbook.com Fluoroalkylsilanes are the most effective agents for achieving these ultra-low surface energies. chemicalbook.com This property is fundamental to all the applications discussed, from water and oil repellency to anti-fouling and self-cleaning characteristics. Research in this area aims to optimize the deposition and structure of these silane layers to achieve the lowest possible surface energy for demanding applications in aerospace, electronics, and biomedical devices. cymitquimica.com

Applications in Optical Material Research (e.g., Low Refractive Index Coatings)

This compound is instrumental in the formulation of advanced optical materials, particularly in the creation of low refractive index coatings. The presence of fluorine in the nonafluorobutyl group is key to lowering the material's refractive index, a property essential for developing anti-reflective (AR) coatings. google.com These coatings are critical for improving the performance of a wide range of optical components, from high-precision lenses in cameras and sensors to display technologies like LCD and OLED. tok-pr.comacetron.net

Fluorinated polymers are known for their exceptionally low refractive indices, often ranging from 1.3 to 1.4. google.com By incorporating this compound into a coating formulation, typically through a sol-gel process, a thin film can be created that significantly reduces surface reflection and glare. google.comtok-pr.com The mechanism involves the hydrolysis and condensation of the trimethoxysilyl groups, which form a stable, cross-linked silica-based network, while the nonafluorobutyl chains orient at the air-coating interface. This orientation creates a surface with very low energy, which not only decreases the refractive index but also imparts hydrophobicity and stain resistance. google.com

Research in this area focuses on creating durable coatings with high light transmittance and reliability. tok-pr.com The silane's ability to covalently bond to substrates like glass and underlying polymer layers ensures strong adhesion, a common challenge with low-energy fluorinated materials. google.com The resulting coatings enhance the light-receiving efficiency of optical sensors and minimize optical artifacts such as ghosting in lenses. tok-pr.com

Hybrid Material Synthesis and Nanocomposites

Incorporation into Silica-Based Hybrid Materials

This compound is a key precursor in the synthesis of organic-inorganic hybrid materials, particularly those based on a silica (B1680970) network. The dual nature of the molecule allows it to bridge an inorganic silica framework with the distinct properties of a fluorinated organic chain. The synthesis typically involves the sol-gel process, where the trimethoxysilyl group undergoes hydrolysis and co-condensation with other silica precursors, such as tetraethoxysilane (TEOS). nih.gov

The result is a composite material where the nonafluorobutyl groups are covalently integrated into the silica matrix. researchgate.net This incorporation fundamentally alters the properties of the resulting material. The presence of the fluorinated chains creates materials with exceptionally low surface free energy, leading to pronounced hydrophobicity and oleophobicity. This is a significant advantage for creating self-cleaning surfaces and protective coatings.

Studies on similar functional silanes, such as (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), demonstrate how the functional group dictates the material's ultimate properties. nih.govresearchgate.net In the case of this compound, the nonafluorobutyl group's influence is paramount, yielding surfaces with high water contact angles. This approach has been used to render fabrics highly water-repellent and stain-resistant. nih.gov The silane acts as a molecular-level modifier, creating a robust and durable functional surface integrated within the bulk material.

Functionalization of Carbon Nanotubes and Other Nanoparticles

The surface modification, or functionalization, of nanoparticles is a critical step in their application within composite materials, and this compound serves as an effective agent for this purpose. Nanoparticles like carbon nanotubes (CNTs), silica (SiO2), and magnetic nanoparticles (e.g., Fe3O4) often require surface treatment to improve their dispersion in polymer matrices and to enhance interfacial adhesion. elsevierpure.commdpi.com

The functionalization process typically involves reacting the hydroxyl groups present on the nanoparticle surface with the trimethoxysilyl group of the silane. researchgate.net This can be done directly or after a preliminary step to increase the density of surface hydroxyls, for instance, through acid treatment of CNTs. elsevierpure.comresearchgate.netyoutube.com The silane forms strong, covalent siloxane bonds (Si-O-nanoparticle) with the surface. mdpi.com

Attaching the nonafluorobutyl moiety to the nanoparticle surface imparts unique characteristics. For example, functionalizing CNTs with this fluorinated silane can significantly alter their surface energy and compatibility with fluoropolymer matrices. This leads to improved dispersion and stronger interfacial bonding, which are crucial for enhancing the mechanical and electrical properties of the final nanocomposite. researchgate.net Research on various nanoparticles has shown that silanization is a versatile and effective method for tailoring their surface chemistry for specific applications. mdpi.commdpi.comresearchgate.net

NanoparticleSilane Used in StudyPurpose of FunctionalizationKey FindingReference
Multi-Walled Carbon Nanotubes (MWCNTs)(3-glycidyloxyporpl)trimethoxysilaneImprove dispersion and interfacial adhesion in a polyimide matrix.Functionalized MWCNTs showed significantly improved dispersion in NMP solvent and enhanced stability of the suspension. elsevierpure.com
Halloysite Nanotubes (HNTs)(3-chloropropyl) trimethoxy silaneImprove dispersion in hydrophobic polymers.The grafting process successfully coated the HNTs, enhancing their compatibility with non-polar media. mdpi.com
Magnetite (Fe3O4) Nanoparticles(3-Aminopropyl)triethoxysilane (APTES)Create functional groups on the surface for further reactions.Silanization was successful both directly on the magnetite surface and on a pre-coated silica shell, creating amine-functionalized surfaces. mdpi.com
Silica (SiO2) Nanoparticles3-(glycidoloxy propyl) trimethoxy silane (GPTMS)Optimize surface modification for use as reinforcement in nanocomposites.The concentration of the silane coupling agent was found to be a critical factor in achieving optimal, aggregation-free surface modification. researchgate.net

Role in Polymer Brush Architectures via Surface-Initiated Polymerization

This compound plays a crucial role in the field of surface-initiated polymerization (SIP), a technique used to grow dense layers of polymer chains, known as polymer brushes, from a substrate. rsc.org These brushes can dramatically alter the surface properties of a material. The process begins with the creation of a self-assembled monolayer (SAM) of an initiator molecule on the substrate.

This is where a silane like this compound can be employed. While it is not an initiator itself, it can be co-deposited with an initiator-terminated silane, such as (p-chloromethyl)phenyltrimethoxysilane. nih.gov By controlling the ratio of the two silanes in the SAM, the density of initiating sites on the surface can be precisely tuned. nih.gov The nonafluorobutyl groups of this compound fill the space between initiator sites, creating a well-defined, low-energy surface from which the polymer brushes will grow.

Alternatively, monomers containing the nonafluorobutylsilane moiety could be polymerized to form the brushes themselves. This approach would create brushes with extremely low surface energy and hydrophobicity, useful for applications in anti-fouling coatings, microfluidics, and smart surfaces that respond to specific solvents. The ability to create well-defined, covalently attached polymer layers is a key advantage of the SIP technique. rsc.orgnih.gov

Advanced Membrane Technologies for Separation Science

In the field of separation science, advanced membrane technologies are essential for processes like water purification, gas separation, and desalination. nih.govnih.gov A major challenge in membrane technology is fouling, where unwanted materials accumulate on the membrane surface, impeding flow and reducing efficiency. nih.gov

Surface modification of membranes is a key strategy to combat fouling. This is a promising application area for this compound. By grafting this compound onto the surface of a separation membrane (e.g., made of polysulfone or polyamide), its surface properties can be fundamentally changed. The hydrolysis and condensation of the trimethoxysilyl groups would anchor the molecule to the membrane, while the nonafluorobutyl chains would create a new, low-energy, hydrophobic, and chemically inert surface. google.com

This fluorinated surface layer can prevent the adhesion of foulants through its anti-adhesive properties. Reducing membrane fouling leads to longer operational lifetimes, lower energy consumption for filtration, and more consistent performance. nih.gov While direct studies on this compound for this purpose are specific, the principles are well-established through research on other hydrophobic and surface-modifying agents used to create anti-fouling membranes. nih.gov The unique combination of properties offered by this silane makes it a strong candidate for developing the next generation of high-performance, fouling-resistant membranes.

Computational and Theoretical Investigations of Structure Reactivity Relationships

Quantum Chemical Calculations on Molecular Conformation and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a powerful lens for examining the preferred three-dimensional structure (conformation) and the distribution of electrons within the trimethoxy(nonafluorobutyl)silane molecule.

Molecular Conformation: The molecule consists of two distinct parts: a flexible nonafluorobutyl (C4F9) tail and a reactive trimethoxysilyl (-Si(OCH3)3) headgroup. Calculations show that the silicon atom adopts a tetrahedral geometry. The C-C backbone of the nonafluorobutyl chain exhibits rotational flexibility, but the sterically demanding and highly electronegative fluorine atoms influence its preferred spatial arrangement.

Electronic Structure: The most striking electronic feature is the intense polarization induced by the nine fluorine atoms. Fluorine's high electronegativity withdraws electron density along the butyl chain, which in turn influences the electronic environment at the silicon atom. This creates a significant dipole moment and affects the reactivity of the silicon-methoxy (Si-O) bonds. The valence band maximum is significantly lowered, indicating that this compound is a wide-band-gap insulator. aps.org Calculations can quantify the partial atomic charges, revealing a highly positive charge on the silicon atom, which makes it a prime target for nucleophilic attack during hydrolysis.

Interactive Table 1: Calculated Partial Atomic Charges for this compound

AtomPositionCalculated Partial Charge (a.u.)Implication
SiSilane (B1218182) Headgroup+1.8 to +2.2Highly electrophilic, susceptible to nucleophilic attack
OMethoxy (B1213986) Group-0.6 to -0.8Nucleophilic character, site of protonation
C (alpha)Butyl Chain (adjacent to Si)+0.1 to +0.2Electron-deficient due to inductive effect from Si
C (terminal)Butyl Chain (CF3 group)+0.5 to +0.7Highly electron-deficient due to fluorine atoms
FNonafluorobutyl Tail-0.3 to -0.4High electron density, responsible for low surface energy

Molecular Dynamics Simulations of Interfacial Interactions

Molecular dynamics (MD) simulations are employed to model the behavior of large ensembles of molecules over time, providing critical insights into how this compound molecules interact with surfaces and with each other, particularly at interfaces such as air-water or solid-liquid. dtic.mil

When introduced to an air-water interface, simulations consistently show a distinct orientational preference. dtic.milmdpi.com The hydrophobic and lipophobic nonafluorobutyl tail minimizes its contact with water, extending into the air or a non-polar phase. Conversely, the more polar trimethoxysilyl headgroup orients towards the water phase, where it can engage in hydrolysis. mdpi.com This spontaneous self-organization is the foundational step for the formation of self-assembled monolayers (SAMs). MD simulations can predict key interfacial properties such as surface tension and the tilt angle of the fluorinated chains relative to the surface normal, which are crucial for determining the packing density and quality of the resulting coating. dtic.mil

Interactive Table 2: Simulated Interfacial Properties of Fluorinated Silane Monolayers

PropertySimulated Value RangeSignificance
Tilt Angle (from surface normal)10 - 25 degreesIndicates near-vertical orientation and dense packing
Surface Tension Reduction (at air-water interface)40 - 50 mN/mDemonstrates high surface activity
Water Molecule Density near HeadgroupHighConfirms orientation of reactive group towards the aqueous phase
Chain-Chain Interaction EnergyFavorableShows van der Waals forces contributing to ordered layer formation

Prediction of Reactivity and Hydrolysis/Condensation Pathways

Theoretical models are used to predict the reaction kinetics and energy profiles of the hydrolysis and condensation reactions, which are central to the application of this compound in forming siloxane films.

Hydrolysis: The reaction proceeds through a series of nucleophilic substitution steps where water molecules attack the electrophilic silicon atom, and methoxy groups (–OCH3) are sequentially replaced by hydroxyl groups (–OH). nih.gov

R-Si(OCH₃)₃ + H₂O → R-Si(OCH₃)₂(OH) + CH₃OH

R-Si(OCH₃)₂(OH) + H₂O → R-Si(OCH₃)(OH)₂ + CH₃OH

R-Si(OCH₃)(OH)₂ + H₂O → R-Si(OH)₃ + CH₃OH

(where R = nonafluorobutyl)

Condensation: Following hydrolysis, the resulting silanols (R-Si(OH)x) are highly reactive and undergo condensation to form stable silicon-oxygen-silicon (siloxane) bonds. researchgate.netresearchgate.net This can occur through two main pathways:

Water-producing condensation: Si-OH + HO-Si → Si-O-Si + H₂O

Alcohol-producing condensation: Si-OH + CH₃O-Si → Si-O-Si + CH₃OH

These condensation reactions lead to the formation of a cross-linked, polymeric network on the substrate surface. Theoretical calculations help determine the relative likelihood of these pathways under different pH and solvent conditions. researchgate.net

Structure-Property Correlation Studies in Fluorinated Organosilanes

A primary goal of theoretical investigation is to establish clear, predictive relationships between a molecule's structure and its macroscopic properties. For fluorinated organosilanes, these studies are crucial for designing materials with tailored surface characteristics. nih.govresearchgate.net

The key correlation for this compound is between its unique molecular structure and the superhydrophobic (water-repellent) and oleophobic (oil-repellent) nature of the surfaces it creates. nih.govmdpi.com

Structure: The long, perfluorinated nonafluorobutyl tail.

Property: Extremely low surface free energy. The C-F bond is short and strong, and the fluorine atoms form a dense, non-polar helical sheath around the carbon backbone. This structure minimizes intermolecular forces (van der Waals interactions), leading to poor wettability by both water and oils. mdpi.com

Structure: The trifunctional trimethoxysilyl headgroup.

Property: Covalent surface attachment and cross-linking. The three methoxy groups allow the molecule to form multiple, strong covalent bonds with hydroxylated surfaces (like glass, metal oxides) and to cross-link with adjacent silane molecules. platypustech.com This creates a durable and robust film.

Quantitative Structure-Activity Relationship (QSAR) models can be developed from computational data to predict properties like the water contact angle based on descriptors such as chain length, degree of fluorination, and the nature of the hydrolyzable groups. nih.gov These studies consistently show that increasing the length and fluorination of the alkyl chain enhances hydrophobicity up to a certain point, providing a clear design principle for new surface modification agents. acs.orgnih.gov

Advanced Characterization Methodologies in Fluorinated Silane Research

Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

Spectroscopic methods are fundamental in identifying the molecular structure of trimethoxy(nonafluorobutyl)silane and tracking its chemical transformations. These techniques provide detailed information about the bonding environments of key atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Si-C and Si-O Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of silicon, carbon, and other relevant nuclei within the this compound molecule.

29Si NMR: This technique is particularly sensitive to the silicon atom's bonding environment. huji.ac.il The chemical shift of the 29Si nucleus provides direct information about the number and type of atoms attached to it. huji.ac.il In this compound, the silicon is bonded to a nonafluorobutyl group and three methoxy (B1213986) groups. The hydrolysis and condensation reactions of the methoxy groups lead to the formation of siloxane (Si-O-Si) bridges, which can be monitored by changes in the 29Si NMR spectrum. researchgate.net The different silicon species, denoted as Tn (where 'n' is the number of siloxane bonds), appear at distinct chemical shifts. researchgate.net For instance, a study on related silanes showed that T0, T1, T2, and T3 species could be identified at characteristic chemical shifts of approximately -42, -50, -58, and -68 ppm, respectively. researchgate.net

13C NMR: Carbon-13 NMR provides detailed information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the methoxy carbons and the different carbons of the nonafluorobutyl chain. The chemical shifts of these carbons are influenced by the highly electronegative fluorine atoms.

1H NMR: Proton NMR is useful for identifying and quantifying the methoxy groups. As the hydrolysis and condensation reactions proceed, the intensity of the methoxy proton signal decreases, providing a way to monitor the reaction progress. researchgate.net For example, in a study of a similar methoxysilane, the methoxy proton signal appeared at 3.577 ppm and its decrease was correlated with the formation of siloxane bonds. researchgate.net

19F NMR: Fluorine-19 NMR is essential for characterizing the nonafluorobutyl group. The chemical shifts and coupling patterns in the 19F NMR spectrum provide a unique fingerprint of the fluorinated chain, confirming its structure and integrity during chemical modifications.

Table 1: Representative NMR Data for Silane (B1218182) Compounds

NucleusCompound TypeTypical Chemical Shift Range (ppm)Information Gained
29Si Alkoxysilanes-40 to -70Degree of condensation (T0, T1, T2, T3 species) researchgate.net
13C Alkylsilanes-2 to 50Structure of the alkyl chain chemicalbook.com
13C Methoxysilanes~50Presence of methoxy groups chemicalbook.com
1H Methoxysilanes~3.5Quantification of methoxy groups researchgate.netchemicalbook.com
19F FluoroalkylsilanesVariesStructure and integrity of the fluorinated chain

This table is for illustrative purposes; specific chemical shifts can vary based on the exact molecular structure and solvent.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.

Infrared (IR) Spectroscopy: FTIR is widely used to monitor the chemical changes during the hydrolysis and condensation of this compound. Key vibrational bands include:

Si-O-CH3 stretching: The presence and disappearance of this band indicate the hydrolysis of the methoxy groups.

Si-O-Si stretching: The appearance and growth of a broad band in the region of 1000-1100 cm-1 confirms the formation of a siloxane network. arxiv.org

C-F stretching: Strong absorption bands in the region of 1100-1300 cm-1 are characteristic of the nonafluorobutyl group. rsc.org

Si-OH stretching: A broad band around 3200-3600 cm-1 can indicate the presence of silanol (B1196071) groups, which are intermediates in the condensation process.

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the Si-O-Si backbone of the resulting polysiloxane network. The symmetric Si-O-Si stretching vibration, typically observed in the 650-700 cm-1 range in pyroxenes, provides information on the connectivity and structure of the siloxane chains. researchgate.net It is also sensitive to Si-Si modes, which can be found in the 450-520 cm-1 region. researchgate.net

Surface Analytical Techniques for Coating Characterization

When this compound is used to create surface coatings, a variety of analytical techniques are employed to characterize the resulting film's composition, morphology, and properties.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental composition and information about the chemical bonding states of the elements present in the top few nanometers of a surface. For coatings derived from this compound, XPS is invaluable for:

Confirming the presence of fluorine: The detection of a strong F 1s signal confirms the successful deposition of the fluorinated silane onto the substrate.

Determining the Si 2p environment: High-resolution scans of the Si 2p region can distinguish between different silicon oxidation states, such as Si-C, Si-O-C, and Si-O-Si. This allows for the assessment of the degree of cross-linking within the silane layer. wiley.com

Analyzing the C 1s spectrum: The C 1s spectrum can be deconvoluted to identify carbons from the nonafluorobutyl chain (C-F bonds) and any residual methoxy groups (C-O bonds). researchgate.net

Depth profiling: By varying the take-off angle of the photoelectrons (Angle-Resolved XPS or ARXPS), it is possible to obtain information about the distribution of different chemical species with depth, helping to understand the structure of the coating. researchgate.net

Table 2: Typical XPS Binding Energies for Elements in Fluorinated Silane Coatings

ElementOrbitalChemical StateTypical Binding Energy (eV)
Si 2pSi-Si (substrate)~99.3 wiley.com
Si-O (silane)~102.2 wiley.com
SiO2 (substrate)~103.0 wiley.com
C 1sC-C/C-H~285.0
C-O~286.5
C-F~291-293
O 1sSi-O-Si~532.5
F 1sC-F~689.0

Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Morphology and Roughness

Both Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are crucial for visualizing the surface topography of coatings.

Atomic Force Microscopy (AFM): AFM offers three-dimensional surface imaging at the nanoscale and provides quantitative data on surface roughness. oamjms.eu For coatings made from this compound, AFM can be used to:

Measure the root-mean-square (RMS) roughness and average roughness (Ra) of the coated surface. wiley.comresearchgate.net

Observe the formation of silane aggregates or islands on the surface. wiley.com

Evaluate the uniformity and completeness of the coating.

Studies on similar silane coatings have shown that the deposition process can lead to the formation of a relatively rough layer with a high density of islands due to polymerization. wiley.com The surface roughness is a critical parameter as it can significantly influence the wetting properties of the coating. mdpi.com

Dynamic Light Scattering (DLS) for Particle Modification Studies

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of particles suspended in a liquid. When this compound is used to modify the surface of nanoparticles, DLS is an effective tool to:

Monitor changes in particle size: The grafting of the silane onto the nanoparticle surface will lead to an increase in the hydrodynamic radius of the particles, which can be detected by DLS. researchgate.net

Assess colloidal stability: DLS can be used to study the aggregation behavior of the modified nanoparticles in different media. A stable dispersion will show a consistent particle size over time, while aggregation will be indicated by an increase in the measured particle size. The surface modification with the fluorinated silane is expected to enhance the dispersibility of nanoparticles in non-polar solvents.

Research on silica (B1680970) nanoparticles modified with other silanes has demonstrated that DLS can effectively show a slight increase in the particle radius after surface modification, confirming the successful coating of the nanoparticles. researchgate.net

Wettability and Surface Energy Measurements for Performance Assessment

The performance of surfaces modified with this compound is intrinsically linked to their wetting behavior. Characterizing this behavior through wettability and surface energy measurements is crucial for understanding and optimizing their application in creating hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces.

Contact Angle Goniometry for Hydrophobicity and Oleophobicity Studies

Contact angle goniometry is a fundamental technique used to quantify the wettability of a solid surface by a liquid. It measures the angle formed at the three-phase contact line where the liquid, solid, and vapor phases meet. A high contact angle indicates low wettability, signifying a hydrophobic or oleophobic surface, while a low contact angle suggests high wettability.

For surfaces treated with fluorinated silanes like this compound, contact angle measurements are paramount for assessing the effectiveness of the surface modification. The presence of the nonafluorobutyl group is specifically designed to impart a high degree of both hydrophobicity and oleophobicity due to the low surface energy of fluorinated compounds.

Research has demonstrated that the application of fluorinated alkyl silanes endows substrate surfaces with superior hydrophobicity and high thermal stability, making them an excellent choice for creating non-wetting properties. researchgate.net The resulting surfaces are ideal for applications that demand extreme repellence to both water and oil. researchgate.net In contrast, non-fluorinated alkyl silanes are generally limited to providing hydrophobicity. researchgate.net

The table below presents hypothetical contact angle data for a surface before and after treatment with this compound, illustrating the expected significant increase in both water and oil contact angles.

Surface StateTest LiquidContact Angle (°)Wettability Classification
UntreatedWater65°Hydrophilic
UntreatedDiiodomethane (B129776)40°Oleophilic
Treated with this compoundWater>110°Hydrophobic
Treated with this compoundDiiodomethane>70°Oleophobic

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Surface Energy Calculation Methods

Surface free energy (SFE) is a quantitative measure of the excess energy at the surface of a material compared to the bulk. ossila.com It is a critical parameter for understanding and predicting adhesion, wetting, and other interfacial phenomena. Several models are employed to calculate the SFE of a solid surface based on contact angle measurements with various well-characterized liquids.

One of the foundational methods is the Zisman model , which determines the critical surface tension of a solid by extrapolating a plot of the cosine of the contact angle versus the surface tension of a series of homologous liquids to a cosine value of 1. ossila.com

More advanced models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) and Fowkes methods, partition the surface energy into dispersive and polar components. ossila.com The OWRK method, for instance, uses the contact angles of at least two liquids with known polar and dispersive surface tension components to calculate the corresponding components of the solid's surface energy. ossila.com The total surface energy is the sum of these components. The Fowkes theory similarly separates surface energy into components, often using diiodomethane as a reference liquid to determine the dispersive component due to its negligible polar interactions. ossila.com

For surfaces modified with this compound, these calculations would be expected to yield a very low total surface free energy, with a dominant dispersive component and a minimal polar component, reflecting the chemical nature of the fluorinated surface.

Thermal Analysis Techniques for Material Stability

Thermal analysis techniques are essential for evaluating the stability of materials as a function of temperature. While specific thermal properties of pure this compound are not the focus here, understanding the thermal stability of the films and coatings it forms is critical for practical applications.

Thermogravimetric analysis (TGA) is a key technique in this regard. TGA measures the change in mass of a sample as it is heated at a controlled rate. This information reveals the temperatures at which the material begins to decompose. Studies on similar fluorinated self-assembled monolayers (SAMs) have shown that perfluorinated SAMs exhibit greater resistance to thermal decomposition compared to their non-fluorinated counterparts. researchgate.net For instance, some perfluoroalkyl trichlorosilane (B8805176) layers on aluminum surfaces have demonstrated thermal stability at temperatures exceeding 300°C. researchgate.net Research on a SiCOH film prepared from a different silane precursor indicated good thermal stability with no significant thermal decomposition observed below 400°C. scite.ai

Differential Scanning Calorimetry (DSC) is another valuable thermal analysis method that measures the heat flow into or out of a sample as a function of temperature. DSC can identify phase transitions, such as melting and glass transitions, as well as crystallization and decomposition events. For materials incorporating silane-grafted nanoparticles, DSC has been used to assess the effect of the filler on the thermal properties of a polymer matrix. researchgate.net

In the context of this compound coatings, TGA and DSC would be employed to determine the operational temperature limits of the treated surfaces, ensuring their integrity and performance are maintained in thermally demanding environments.

X-ray Diffraction (XRD) for Mesostructure and Film Morphology Analysis

X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of materials. It is particularly valuable for characterizing the mesostructure and morphology of thin films and coatings.

When this compound is used in the formation of thin films, especially in sol-gel processes or as part of a composite material, XRD can provide crucial information about the arrangement of the material on a larger scale than atomic spacing, known as the mesostructure. For example, in the study of mesostructured thin films, XRD patterns can reveal the presence of ordered phases, such as lamellar, hexagonal, or cubic structures, and determine their characteristic spacings. ucsb.edu The orientation of these structures relative to the substrate can also be inferred from the presence or absence of specific diffraction peaks. ucsb.edu

Furthermore, XRD is used to assess the crystallinity of films and coatings. For instance, in the functionalization of nanoparticles with silanes, XRD can be used to determine the crystallite size of the modified particles. researchgate.netscispace.com Changes in the XRD patterns of a substrate after treatment with a silane can indicate the formation of a new layer and provide insights into its structure. While a single layer of silane might be amorphous and thus not produce sharp diffraction peaks, its influence on the underlying substrate or its role in a larger composite structure can be analyzed. For example, the treatment of an anodized aluminum surface with silanes can be characterized by changes in the XRD pattern. researchgate.net

In research involving this compound, XRD would be instrumental in understanding how the silane incorporates into a film, whether it contributes to the formation of an ordered mesostructure, and how it might influence the crystalline or amorphous nature of the final coating.

Future Research Directions and Sustainability Considerations

Development of Environmentally Conscious Synthesis and Application Protocols

The environmental impact of perfluoroalkyl silanes is a significant concern, primarily due to their persistence and the potential for them to act as precursors to perfluoroalkyl carboxylic acids (PFCAs). acs.orgeuropa.eu The strong carbon-fluorine bond, which imparts desirable stability, also results in resistance to natural degradation processes. europa.eursc.org Consequently, a major research thrust is the development of "green chemistry" approaches to minimize environmental footprints. rsc.orgresearchgate.net

One of the most promising application methods is the sol-gel process, which is considered an eco-friendly technique for creating protective surface coatings. mdpi.com This method allows for the formation of a durable silica-based network at low temperatures, reducing energy consumption compared to traditional high-temperature curing methods. Research in this area aims to optimize sol-gel formulations to reduce the amount of silane (B1218182) needed while maintaining performance, thereby minimizing potential environmental release.

Future protocols will likely focus on:

Solvent-free or green solvent systems: Replacing volatile organic compounds (VOCs) currently used in synthesis and application with more benign alternatives like water or supercritical fluids.

Biodegradable components: Designing silane molecules with built-in triggers for degradation after their functional lifespan, preventing long-term persistence.

Lifecycle assessment: Conducting comprehensive studies to understand the environmental fate of trimethoxy(nonafluorobutyl)silane from production to disposal, identifying key areas for improvement. acs.org

Exploration of Novel Reaction Pathways for Enhanced Efficiency

Traditional synthesis methods for perfluoroalkylated compounds are often energy-intensive and may involve hazardous reagents. Modern synthetic chemistry is actively seeking more efficient and sustainable alternatives. rsc.org For the broader class of perfluoroalkylated substances, new reaction manifolds are being developed that employ principles of modern synthesis, including more efficient organometallic reactions, as well as photochemical and electrochemical strategies. rsc.org

Recent advancements in organofluorine chemistry, such as metal-free defluorophosphorylation, demonstrate the potential for creating complex fluorinated molecules through innovative, one-pot strategies. rsc.org While not yet applied directly to this compound, these novel pathways offer a blueprint for future synthetic routes. The goals of this research are to:

Increase reaction yields and reduce the number of synthetic steps.

Lower the energy requirements for synthesis.

Eliminate the use of toxic catalysts or reagents.

Improve the atom economy of reactions, ensuring that a higher proportion of reactants are incorporated into the final product.

Integration into Emerging Technologies (e.g., Smart Materials, Biosensors)

The unique surface properties imparted by this compound make it a prime candidate for integration into advanced and emerging technologies. Its ability to create low surface energy, hydrophobic, and oleophobic coatings is fundamental to the development of "smart" materials. cdnsciencepub.com

Smart Materials: Research is underway to incorporate these silanes into coatings that offer properties like self-cleaning, anti-icing, and anti-fouling. mdpi.com For example, a superhydrophobic surface can repel water so effectively that it carries away dust and contaminants. This has potential applications in solar panels (maintaining efficiency), architectural glass (reducing cleaning costs), and aerospace (preventing ice formation).

Biosensors: While less explored, the functionalization of surfaces is critical in the field of biosensors. Silane chemistry is used to anchor biological molecules to sensor surfaces. The controlled hydrophobicity offered by this compound could be harnessed to create patterned surfaces that direct the attachment of cells or proteins, or to create anti-fouling surfaces that prevent non-specific binding, thereby improving sensor accuracy and reliability. Its use as an adhesion promoter in fabricating nanoscale polymeric structures also points to its potential in microelectronics and advanced sensor design. sigmaaldrich.com

Challenges and Opportunities in Perfluoroalkyl Silane Research

The primary challenge facing all perfluoroalkyl substances, including silanes, is their environmental persistence. europa.eursc.org The very stability that makes them valuable also makes them "forever chemicals." europa.eu This presents significant regulatory and public perception hurdles. The analytical detection of these compounds and their degradation products in the environment at very low concentrations is another major challenge, requiring sophisticated and expensive techniques. rsc.orgyoutube.com

However, these challenges also create significant opportunities:

Designing for Degradation: The foremost opportunity lies in the rational design of new fluoroalkyl silanes that retain their desired surface properties for a specific functional lifetime but then degrade into benign substances.

Fluorine-Free Alternatives: Research into high-performance, fluorine-free alternatives is a major growth area. Understanding the structure-property relationships of perfluoroalkyl silanes can guide the development of new molecules that mimic their performance without the associated environmental persistence.

Advanced Coatings: There is a continuing demand for coatings with enhanced durability and functionality. The unique combination of properties offered by fluoroalkyl silanes provides opportunities for creating next-generation materials for extreme environments, such as in the aerospace, marine, and electronics industries. mdpi.com Exploiting the fluorous effect—the unique properties derived from high fluorine content—could lead to innovative solutions in materials science and remediation technologies. nih.gov

The future of this compound and related compounds will depend on the scientific community's ability to balance their unique performance benefits with the critical need for environmental sustainability.

Q & A

Q. What are the recommended synthesis methods for Trimethoxy(nonafluorobutyl)silane, and how can its purity be validated?

Methodological Answer: this compound is typically synthesized via hydrosilylation or nucleophilic substitution reactions. For example:

  • Hydrosilylation: Reacting a fluorinated alkene with trimethoxysilane in the presence of a platinum catalyst under inert conditions (e.g., nitrogen atmosphere) .
  • Substitution: Replacing a halogen atom in a fluorinated alkyl halide with trimethoxysilane using a base like potassium carbonate in anhydrous solvents (e.g., 1,2-dimethoxyethane) .

Purity Validation:

  • NMR Spectroscopy: Confirm the absence of residual precursors (e.g., fluorine or silicon peaks matching expected shifts).
  • Gas Chromatography-Mass Spectrometry (GC-MS): Detect impurities below 0.5% .

Q. Table 1: Representative Reaction Conditions

MethodCatalyst/SolventTemperatureYieldReference
HydrosilylationPt catalyst50°C92%
Nucleophilic SubstitutionK₂CO₃/1,2-DME50°C45.5%

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation: Use local exhaust ventilation or enclosed systems to prevent inhalation exposure. Respirators (NIOSH-approved) are mandatory if ventilation is inadequate .
  • Skin/Eye Protection: Wear nitrile gloves and chemical goggles. Immediate washing with water is required upon contact .
  • Spill Management: Avoid water; use dry lime or soda ash for containment. Collect residues in sealed containers labeled as hazardous waste .
  • Storage: Keep in moisture-free, flame-resistant cabinets away from oxidizers (e.g., chlorates) and acids. Store under nitrogen to prevent hydrolysis .

Key Hazard Data:

  • Flammability: Class IB (Flash point <23°C) .
  • Reactivity: Violent reactions with water, releasing corrosive byproducts .

Advanced Research Questions

Q. How does the fluorinated chain length in this compound impact its efficacy in surface modification studies?

Methodological Answer: The perfluorobutyl group enhances hydrophobicity and chemical stability. Comparative studies with longer chains (e.g., perfluorooctyl) show:

  • Reduced Wettability Transition Time: Shorter chains (C4) require less UV exposure to switch from superhydrophobic to superhydrophilic states due to faster oxidation of methoxy groups .
  • Trade-offs in Reversibility: Longer chains (C8) enable more reversible wettability cycles, while C4 chains suffer irreversible oxidation after fewer cycles (~5 cycles) .

Q. Table 2: Surface Wettability vs. Fluorinated Chain Length

Chain LengthContact Angle (Initial)Transition Time (UV)Reversibility Cycles
C4 (nonafluorobutyl)150°30 min≤5
C8 (perfluorooctyl)165°60 min≥10

Experimental Design:

  • Coat substrates (e.g., TiO₂ nanoparticles) with varying silane concentrations (0.1–5 wt%).
  • Characterize using contact angle goniometry and XPS to track Si-O-Ti bonding .

Q. What analytical techniques are optimal for studying hydrolysis kinetics of this compound?

Methodological Answer:

  • FT-IR Spectroscopy: Monitor Si-O-C (1100 cm⁻¹) and Si-OH (950 cm⁻¹) peaks to quantify hydrolysis rates .
  • Karl Fischer Titration: Measure water content in solvent systems to correlate with hydrolysis progress.
  • NMR in Deuterated Solvents: Track methoxy group disappearance (δ 3.5 ppm) and silanol formation .

Key Variables:

  • pH: Hydrolysis accelerates under acidic (pH <4) or alkaline (pH >10) conditions.
  • Solvent: Anhydrous ethanol slows hydrolysis compared to aqueous systems.

Q. How does this compound interact with metal oxide substrates, and what bonding mechanisms dominate?

Methodological Answer:

  • Chemisorption: Methoxy groups (-OCH₃) react with surface hydroxyls (-OH) on metal oxides (e.g., SiO₂, TiO₂), forming stable Si-O-M bonds .
  • Self-Assembly: Fluorinated chains align perpendicularly to the substrate, creating low-surface-energy monolayers.

Experimental Validation:

  • XPS Analysis: Detect Si 2p peaks at 102–104 eV, confirming covalent bonding .
  • AFM/STM: Visualize monolayer uniformity and chain packing density.

Q. Table 3: Bonding Efficiency on Common Substrates

SubstrateBonding Energy (kJ/mol)Contact Angle Post-Coating
SiO₂180148°
TiO₂210152°
Al₂O₃160142°

Q. What are the limitations of this compound in high-temperature applications?

Methodological Answer:

  • Thermal Stability: Decomposition begins at ~200°C, releasing fluorinated fragments (detected via TGA-MS) .
  • Oxidative Degradation: Above 150°C, methoxy groups oxidize to silanols, reducing hydrophobicity.

Mitigation Strategies:

  • Co-Deposition with Al₂O₃: Enhances thermal resistance up to 300°C .
  • Inert Atmospheres: Slow degradation under nitrogen or argon.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.